molecular formula C19H20F2N2O3 B6643284 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide

3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No. B6643284
M. Wt: 362.4 g/mol
InChI Key: LNYBPTFEISEQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide, also known as LMK-235, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is a potent and selective inhibitor of PKC, which belongs to the serine/threonine protein kinase family. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, by regulating the activity of downstream signaling pathways. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide inhibits the activity of PKC by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetic animals, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide prevents the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy, by inhibiting PKC activation. In animal models of heart failure, 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide prevents cardiac hypertrophy and improves cardiac function by inhibiting PKC activation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is its high potency and selectivity for PKC inhibition, which makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. However, one of the limitations of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

For 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide research include:
1. Clinical trials to evaluate the safety and efficacy of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide in cancer, diabetes, and cardiovascular diseases.
2. Development of more potent and selective PKC inhibitors based on the structure of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide.
3. Investigation of the role of PKC isoforms in different cellular processes and diseases, and the development of isoform-specific PKC inhibitors.
4. Study of the pharmacokinetics and pharmacodynamics of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide in different animal models and human subjects.
5. Investigation of the potential off-target effects of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide and the development of strategies to minimize them.

Synthesis Methods

The synthesis of 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide involves several steps, starting from the reaction between 3-amino-2,6-difluoroaniline and 2-methoxybenzyl chloride to form 3-(2-methoxybenzylamino)-2,6-difluoroaniline. This intermediate is then reacted with acetic anhydride to obtain 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide, which is the final product. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell proliferation and tumor growth. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, PKC is involved in the development of diabetic complications, such as retinopathy, nephropathy, and neuropathy. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to prevent the development of diabetic complications in animal models by inhibiting PKC activation.
In cardiovascular diseases, PKC is involved in the regulation of cardiac function and the development of cardiac hypertrophy and heart failure. 3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide has been shown to prevent cardiac hypertrophy and improve cardiac function in animal models of heart failure.

properties

IUPAC Name

3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c1-13(24)23(19-15(20)7-5-8-16(19)21)11-10-18(25)22-12-14-6-3-4-9-17(14)26-2/h3-9H,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYBPTFEISEQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)NCC1=CC=CC=C1OC)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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